
N6-(Methylsulfonyl)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(Methylsulfonyl)-L-lysine is a chemical compound that features a lysine amino acid modified with a methylsulfonyl group at the N6 position. This modification can significantly alter the properties and reactivity of the lysine residue, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Methylsulfonyl)-L-lysine typically involves the methylsulfonylation of L-lysine. One common method includes the reaction of L-lysine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N6-(Methylsulfonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to L-lysine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
科学研究应用
N6-(Methylsulfonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity regulation.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
作用机制
The mechanism of action of N6-(Methylsulfonyl)-L-lysine involves its interaction with various molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This modification can affect signaling pathways, enzyme catalysis, and protein-protein interactions.
相似化合物的比较
Similar Compounds
N6-Methyladenosine: Another compound with a methyl group at the N6 position, but on adenosine instead of lysine.
N6-Methyl-L-lysine: Similar to N6-(Methylsulfonyl)-L-lysine but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry.
属性
分子式 |
C7H16N2O4S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-(methanesulfonamido)hexanoic acid |
InChI |
InChI=1S/C7H16N2O4S/c1-14(12,13)9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI 键 |
DGWCUGAPWGUIOU-LURJTMIESA-N |
手性 SMILES |
CS(=O)(=O)NCCCC[C@@H](C(=O)O)N |
规范 SMILES |
CS(=O)(=O)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


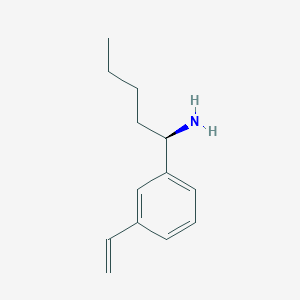

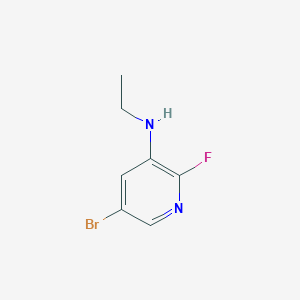
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
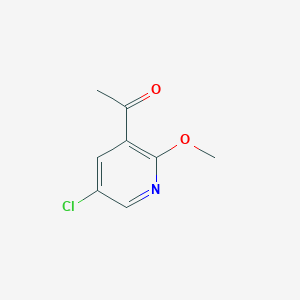

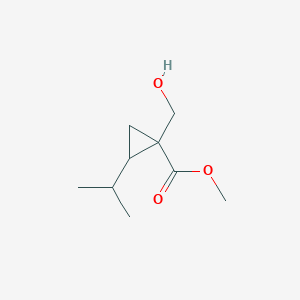
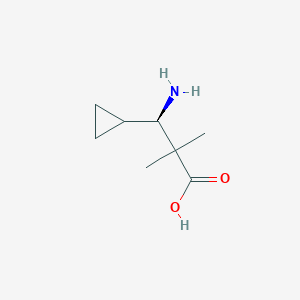
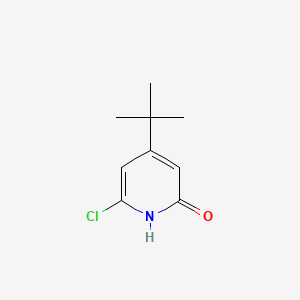
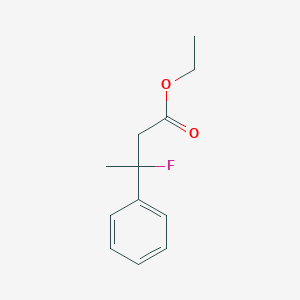
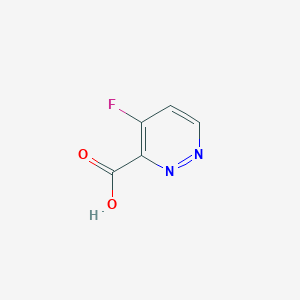
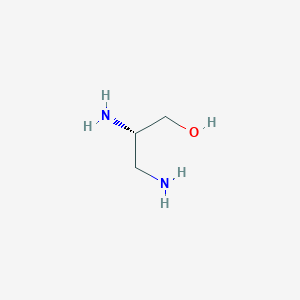
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
